2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide
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Overview
Description
2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide is an organic compound with the molecular formula C17H20N2O4S. This compound is known for its unique structure, which includes a benzyl group, a phenylethyl group, and a sulfamoyl group attached to an N-hydroxyacetamide moiety . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with 2-phenylethylamine to form the benzyl(2-phenylethyl)amine intermediate. This intermediate is then reacted with sulfamoyl chloride to form the sulfamoyl derivative. Finally, the N-hydroxyacetamide moiety is introduced through a reaction with hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target enzymes and the biological context .
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluoro-Benzyl)-4-Sulfamoyl-Benzamide: Similar in structure but contains a fluorine atom and a benzamide moiety.
Indole Derivatives: Compounds containing an indole nucleus, which have diverse biological activities.
Uniqueness
2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
919997-63-0 |
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Molecular Formula |
C17H20N2O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C17H20N2O4S/c20-17(18-21)14-24(22,23)19(13-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,21H,11-14H2,(H,18,20) |
InChI Key |
BZLSSYPOLCUQCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)S(=O)(=O)CC(=O)NO |
Origin of Product |
United States |
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